1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step may involve the coupling of a thiophene derivative with the pyrazole ring using a palladium-catalyzed cross-coupling reaction.
Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction or other cyclopropanation methods.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the cyclopropanecarboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- N-(2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylcyclopropanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide is unique due to the combination of its functional groups and the presence of the cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity.
Biological Activity
The compound 1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate pyrazole derivatives with cyclopropane carboxylic acids. The following table summarizes key synthetic pathways and yields:
Step | Reaction Type | Reactants | Conditions | Yield (%) |
---|---|---|---|---|
1 | Condensation | Pyrazole + Cyclopropane Carboxylic Acid | Reflux in ethanol | 72% |
2 | Recrystallization | Crude product | Dimethylformamide solution | - |
The compound features a cyclopropane ring, a pyrazole moiety, and a thiophene group, which contribute to its unique biological properties. The molecular structure has been characterized through X-ray crystallography, revealing significant interactions between the various functional groups, which may influence its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar pyrazole derivatives. For instance, compounds with structural similarities demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 64 to 1024 μg/mL, indicating moderate antimicrobial activity compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
Pyrazole derivatives have been reported to exhibit anti-inflammatory effects. In a study assessing various pyrazole compounds, some exhibited significant inhibition of COX-1 and COX-2 enzymes, which are pivotal in the inflammatory process. The most potent compounds showed IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium . The anti-inflammatory activity is hypothesized to stem from the inhibition of prostaglandin synthesis.
Anticancer Potential
The anticancer properties of pyrazole-based compounds have also been explored. For example, certain derivatives were shown to inhibit lactate dehydrogenase (LDH) in cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma), leading to reduced cellular proliferation. These compounds exhibited sub-micromolar potency in inhibiting cell growth and altering metabolic pathways critical for tumor survival .
Case Studies
Case Study 1: Antimicrobial Screening
A series of pyrazole derivatives were tested against various Gram-positive and Gram-negative bacteria. Compound A showed an MIC of 64 μg/mL against S. aureus, while Compound B had an MIC of 128 μg/mL against E. coli. These results suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy.
Case Study 2: Anti-inflammatory Assessment
In vivo studies using carrageenan-induced paw edema models demonstrated that selected pyrazole derivatives significantly reduced inflammation compared to controls. The most effective compound achieved an edema inhibition percentage of over 70%, indicating strong anti-inflammatory potential.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-16-4-2-15(3-5-16)19(7-8-19)18(24)21-12-17(14-6-11-25-13-14)23-10-1-9-22-23/h1-6,9-11,13,17H,7-8,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXRVWAZFDNNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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